N~1~-(1-Adamantylmethyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-YL)propanamide
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Overview
Description
N~1~-(1-Adamantylmethyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-YL)propanamide is a synthetic organic compound characterized by its unique adamantylmethyl and nitro-pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Adamantylmethyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-YL)propanamide typically involves multiple steps, starting with the preparation of the adamantylmethyl and pyrazolyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Adamantylmethyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N~1~-(1-Adamantylmethyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-Adamantylmethyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The adamantylmethyl group may enhance the compound’s stability and bioavailability, while the nitro-pyrazolyl group can interact with biological molecules, leading to various effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantylmethyl)-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- N-(1-Adamantyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)-N-methylbenzamide
Uniqueness
N~1~-(1-Adamantylmethyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-YL)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its adamantylmethyl group provides structural stability, while the nitro-pyrazolyl group offers potential for various chemical modifications and biological interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H26N4O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C18H26N4O3/c1-12(9-21-10-16(8-20-21)22(24)25)17(23)19-11-18-5-13-2-14(6-18)4-15(3-13)7-18/h8,10,12-15H,2-7,9,11H2,1H3,(H,19,23) |
InChI Key |
IJPWMLRLQSCWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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